![molecular formula C7H5BrN2 B105606 4-bromo-1H-pyrrolo[2,3-b]pyridine CAS No. 348640-06-2](/img/structure/B105606.png)
4-bromo-1H-pyrrolo[2,3-b]pyridine
Übersicht
Beschreibung
4-Bromo-1H-pyrrolo[2,3-b]pyridine (CAS: 348640-06-2) is a heterocyclic aromatic compound featuring a pyrrolopyridine core substituted with a bromine atom at position 4. This scaffold is pivotal in medicinal chemistry due to its role as a kinase inhibitor intermediate, particularly in targeting FGFR (Fibroblast Growth Factor Receptor) and ATR (Ataxia-Telangiectasia and Rad3-related) pathways . Its synthesis often involves halogenation or cross-coupling reactions, as seen in the palladium-catalyzed coupling of 4-chloro-5-iodo derivatives with sulfonyl groups (e.g., tosyl chloride) . The bromine atom at position 4 enhances electrophilic substitution reactivity, enabling further functionalization .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine. One common method includes the reaction of 1H-pyrrolo[2,3-b]pyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Often use palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.
Reduction Reactions: Can be carried out using hydrogen gas in the presence of a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-pyrrolo[2,3-b]pyridine derivative .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
Molecular Formula : C₈H₅BrN₂
Molecular Weight : 241.042 g/mol
Density : 1.9 ± 0.1 g/cm³
Boiling Point : 489.7 ± 45.0 °C at 760 mmHg
LogP : 2.62
The presence of the bromine atom at the 4-position significantly influences the compound's reactivity, making it a valuable intermediate in organic synthesis and drug development.
Medicinal Chemistry
4-Bromo-1H-pyrrolo[2,3-b]pyridine has been extensively studied for its potential as an inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family. FGFRs are implicated in various cancers, making this compound a candidate for targeted cancer therapies.
- Case Study: FGFR Inhibition
In vitro studies have shown that this compound inhibits the proliferation of cancer cell lines, including breast cancer cells (e.g., 4T1 cell line). The inhibition of FGFR-mediated pathways disrupts critical signaling cascades such as RAS-MEK-ERK and PI3K-Akt, leading to reduced tumor growth and increased apoptosis .
Biological Research
The compound serves as a tool in biological research to study enzyme inhibitors and receptor modulators. Its ability to induce apoptosis in cancer cells demonstrates its utility in understanding cancer biology and therapeutic interventions.
- In Vitro Studies
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects on FGFRs, with reported IC₅₀ values suggesting strong potential for anticancer applications .
Industrial Applications
Beyond medicinal uses, this compound is utilized in the synthesis of advanced materials and agrochemicals. Its unique structure allows for modifications that can lead to new materials with specific electronic or optical properties.
Structure-Activity Relationship (SAR)
The biological activity of pyrrolo[2,3-b]pyridine derivatives is significantly influenced by their structural modifications:
Modification | Effect on Activity |
---|---|
Bromination (4-position) | Increased FGFR binding affinity |
Sulfonyl group | Enhanced solubility |
These modifications can enhance the therapeutic potential of these compounds by improving their pharmacokinetic properties.
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that this compound possesses favorable absorption characteristics and moderate metabolic stability. These properties are crucial for its development as a therapeutic agent .
Wirkmechanismus
The mechanism of action of 4-bromo-1H-pyrrolo[2,3-b]pyridine derivatives, particularly as FGFR inhibitors, involves the inhibition of the FGFR signaling pathway. FGFRs are receptor tyrosine kinases that play a crucial role in cell growth, differentiation, and survival. Abnormal activation of FGFRs is associated with various cancers. By inhibiting FGFRs, this compound derivatives can reduce cancer cell proliferation and induce apoptosis .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Electronic and Solubility Modifications
- Bromine vs. Other Halogens: 4-Bromo derivatives exhibit higher reactivity in Suzuki-Miyaura couplings compared to chloro analogs, as seen in the synthesis of 5-aryl-3-nitro derivatives (e.g., 6c–6g) with yields up to 96% .
- N-Substitution : N-Tosylation (e.g., 4-bromo-1-tosyl derivative) improves stability during cross-coupling reactions, whereas N-methylation (e.g., compound 22) simplifies purification .
- Solubility: Thieno[2,3-b]pyridines, sulfur-containing analogs, suffer from poor aqueous solubility, often requiring cyclodextrin formulations. Replacing sulfur with nitrogen in pyrrolo[2,3-b]pyridines marginally improves solubility, but further modifications (e.g., morpholine groups) are explored to enhance pharmacokinetics .
Challenges and Contradictions
- Coupling Efficiency: While Suzuki couplings with 5-bromo derivatives proceed efficiently (e.g., 87–94% yields for 6c–6g ), 4-bromo analogs show variable success. For example, coupling 4-bromo-1H-pyrrolo[2,3-b]pyridine with amino-2-fluorophenol under palladium catalysis yields poorly .
- Solubility vs. Activity : Although 5-methoxy groups improve solubility (e.g., 6d), bulky substituents at position 3 (e.g., phenylethynyl in 20a) may reduce bioavailability despite high purity (98%) .
Biologische Aktivität
4-Bromo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound notable for its biological activity, particularly in cancer research and enzyme inhibition. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a bromine atom at the 4-position and is characterized by its fused pyrrole and pyridine rings. This unique structure contributes to its interaction with various biological targets.
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit several kinases, including the SGK-1 kinase, which plays a critical role in cellular signaling pathways related to growth and survival .
- FGFR Inhibition : Research indicates that derivatives of this compound effectively inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor progression. For instance, one derivative exhibited IC50 values against FGFR1–4 ranging from 7 to 712 nM, demonstrating significant potential as an anticancer agent .
Biological Activities
The biological activities of this compound can be categorized into several areas:
Anticancer Activity
Numerous studies have highlighted the compound's efficacy in inhibiting cancer cell proliferation and inducing apoptosis. For example:
- In vitro Studies : The compound has been tested against breast cancer cell lines (e.g., 4T1), showing substantial inhibition of cell growth and induction of apoptosis .
- Mechanisms : The anticancer effects are attributed to the inhibition of FGFR signaling pathways, which are often dysregulated in cancers .
Antimicrobial Activity
While less studied than its anticancer properties, some derivatives of this compound have demonstrated antimicrobial effects. For instance, certain compounds were evaluated for their ability to inhibit Mycobacterium tuberculosis, showcasing potential in treating infectious diseases .
Modulation of Cellular Signaling
The compound influences key signaling pathways such as:
- Mitogen-Activated Protein Kinase (MAPK) : This pathway is crucial for cell proliferation and differentiation.
- Phosphoinositide 3-Kinase (PI3K) : Involvement in survival signaling pathways makes it a significant target for cancer therapy.
Case Studies
Several case studies illustrate the biological activities of this compound:
Pharmacokinetics
The pharmacokinetic properties of this compound derivatives suggest favorable absorption and distribution characteristics due to their low molecular weight. Stability studies indicate that while the compound is stable under standard conditions, it may degrade upon prolonged exposure to light and air.
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for introducing substituents at the 3- and 5-positions of 4-bromo-1H-pyrrolo[2,3-b]pyridine?
- Methodology :
- Sonogashira Coupling : For 3-substitution, 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine reacts with terminal alkynes (e.g., phenylacetylene) under Pd catalysis to yield 3-alkynyl derivatives (e.g., 5-bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine) .
- Suzuki-Miyaura Cross-Coupling : 5-bromo derivatives undergo coupling with aryl boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) to introduce aryl groups at the 5-position .
- N-Alkylation : Alkylation at the N1 position using alkyl halides (e.g., benzyl bromide) in the presence of KOH and Bu₄N⁺HSO₄⁻ yields N-alkylated derivatives .
Q. How is the bromine atom at the 4-position utilized in further functionalization?
- Methodology :
- Nucleophilic Substitution : The bromine can be displaced by nucleophiles (e.g., amines, thiols) under basic conditions.
- Cross-Coupling Reactions : The bromine serves as a leaving group in Pd-catalyzed couplings (e.g., Suzuki, Heck) to introduce aryl, heteroaryl, or alkenyl groups .
- Halogen Exchange : Fluorination via Balz-Schiemann reaction or lithium-halogen exchange has been reported for generating 4-fluoro derivatives .
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodology :
- ¹H/¹³C NMR : Assigns regiochemistry of substitution (e.g., distinguishing 3- vs. 5-substitution via coupling patterns) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula.
- X-ray Crystallography : Resolves ambiguities in substitution patterns and hydrogen-bonding interactions (e.g., N–H⋯N in crystal packing) .
Advanced Research Questions
Q. How do substitution patterns at the 3- and 5-positions influence kinase inhibitory activity (e.g., FGFR, JAK3)?
- Methodology :
- Structure-Activity Relationship (SAR) :
- FGFR Inhibition : Introducing a trifluoromethyl group at the 5-position and a methoxyphenyl group at the 3-position enhances FGFR1 binding (e.g., compound 4h : IC₅₀ = 7 nM for FGFR1) by forming hydrogen bonds with hinge residues (e.g., D641) .
- JAK3 Inhibition : 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives with hydrophobic substituents (e.g., 4-chlorophenyl) improve selectivity for JAK3 over other kinases .
- Binding Mode Analysis : Docking studies and co-crystallization with kinases validate interactions (e.g., hinge region binding via pyrrolopyridine nitrogen) .
Q. What challenges arise in achieving regioselective bromination of 1H-pyrrolo[2,3-b]pyridine?
- Methodology :
- Directed Bromination : Use of N-oxides to direct bromination to specific positions (e.g., this compound synthesis via regioselective bromination of the N-oxide precursor) .
- Protecting Groups : Temporary protection of reactive sites (e.g., N1 alkylation) to prevent undesired bromination at competing positions .
Q. How can computational methods (e.g., DFT, charge density analysis) guide the design of this compound derivatives?
- Methodology :
- Charge Density Analysis : High-resolution X-ray data coupled with multipole refinement reveals electron distribution and bonding critical points (e.g., covalent N–C bonds with Laplacian values of −19.20 e Å⁻⁵) .
- DFT Calculations : Predicts HOMO-LUMO gaps (e.g., 3.59 eV for 4-chloro-1H-pyrrolo[2,3-b]pyridine) to assess stability and reactivity .
- Molecular Dynamics Simulations : Evaluates conformational flexibility in solution and target binding pockets.
Q. What in vivo models are used to evaluate the antitumor efficacy of this compound derivatives?
- Methodology :
- Xenograft Models : Intraperitoneal administration of derivatives (e.g., 3f ) in diffuse malignant peritoneal mesothelioma (DMPM) models shows tumor volume inhibition (58–75%) and complete responses .
- Mechanistic Studies : Apoptosis induction via survivin downregulation and caspase-3 activation; synergy with paclitaxel .
Q. Data Contradictions and Resolution
Q. Why do some 3,5-disubstituted derivatives show conflicting activity trends across kinase assays?
- Resolution :
- Kinase Isoform Selectivity : Subtle differences in ATP-binding pockets (e.g., FGFR1 vs. FGFR4) explain variable IC₅₀ values (e.g., compound 4h : FGFR1 IC₅₀ = 7 nM vs. FGFR4 IC₅₀ = 712 nM) .
- Cellular Permeability : Hydrophobic substituents (e.g., trifluoromethyl) improve membrane penetration but may reduce solubility, affecting apparent potency .
Eigenschaften
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZHTYOQWQEBLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624173 | |
Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
348640-06-2 | |
Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1H-pyrrolo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.